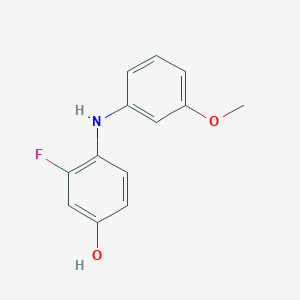
3-Fluoro-4-(3-methoxyanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(3-methoxyanilino)phenol is an organic compound that features a fluorine atom, a methoxy group, and an aniline moiety attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-methoxyanilino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 3-fluorophenol with 3-methoxyaniline under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-(3-methoxyanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2/Pd-C, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases (e.g., NaH, K2CO3) and polar aprotic solvents (e.g., DMSO, DMF).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols and anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-4-(3-methoxyanilino)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(3-methoxyanilino)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target. In the context of anticancer activity, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluorophenol: Similar structure but lacks the methoxyanilino group.
4-Methoxyaniline: Similar structure but lacks the fluorine atom.
3-Fluoro-4-morpholinoaniline: Contains a morpholino group instead of a methoxyanilino group.
Uniqueness
3-Fluoro-4-(3-methoxyanilino)phenol is unique due to the presence of both a fluorine atom and a methoxyanilino group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H12FNO2 |
|---|---|
Poids moléculaire |
233.24 g/mol |
Nom IUPAC |
3-fluoro-4-(3-methoxyanilino)phenol |
InChI |
InChI=1S/C13H12FNO2/c1-17-11-4-2-3-9(7-11)15-13-6-5-10(16)8-12(13)14/h2-8,15-16H,1H3 |
Clé InChI |
LCTWZMOSOYFGTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


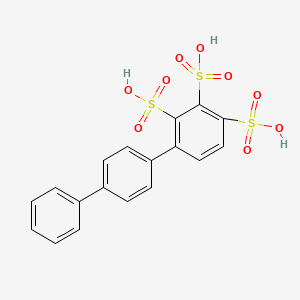
![3-(2-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B14112918.png)

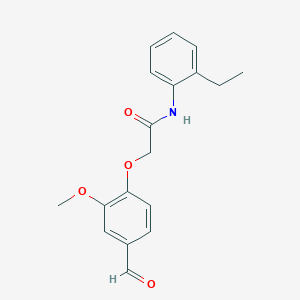
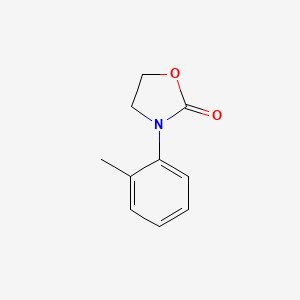
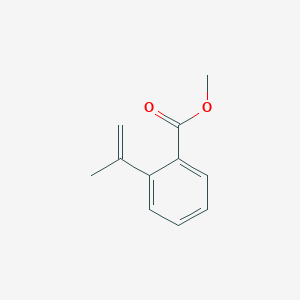
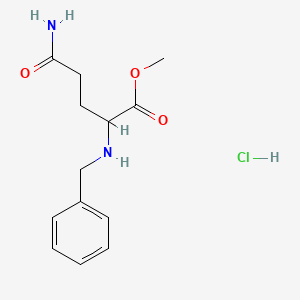
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14112947.png)
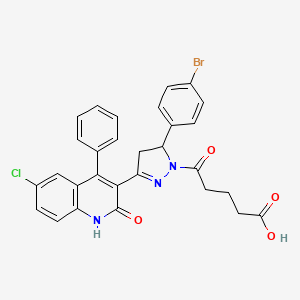

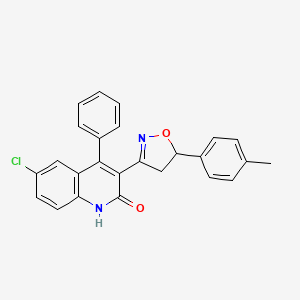
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14112962.png)
![2-[[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid](/img/structure/B14112964.png)
![N-[2-(4-chlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B14112970.png)
